

# Azido-PEG5-azide: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Azido-PEG5-azide

Cat. No.: B017231

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This technical guide provides an in-depth overview of **Azido-PEG5-azide**, a homobifunctional crosslinker integral to advancements in chemical biology, drug discovery, and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, relevant experimental applications, and visual representations of its utility in modern scientific workflows.

## Core Physicochemical Properties

**Azido-PEG5-azide** is a polyethylene glycol (PEG)-based molecule with terminal azide groups. The PEG5 spacer enhances solubility in aqueous solutions, a critical feature for biological applications. The dual azide functionalities allow for versatile conjugation through "click chemistry," a set of highly efficient and specific reactions.

A summary of the key quantitative data for **Azido-PEG5-azide** is presented in the table below for straightforward reference and comparison.

Property	Value	Source
CAS Number	356046-26-9	[1][2]
Molecular Weight	332.36 g/mol	[1][2][3][4]
Chemical Formula	C12H24N6O5	[1][2]
Purity	>90.0% to >96%	[2]
Appearance	Colorless to Yellow Liquid/Oil	[3][4]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	[4]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C	[1]

## Experimental Applications and Protocols

**Azido-PEG5-azide** is predominantly utilized as a linker in two key areas: PROTAC (Proteolysis Targeting Chimera) development and click chemistry applications. As a PROTAC linker, it connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the degradation of the target protein.

In the realm of click chemistry, the terminal azide groups of **Azido-PEG5-azide** react with alkyne-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a stable triazole linkage, enabling the conjugation of various molecules, such as fluorescent dyes, biotin, or other biomolecules, to a target of interest.

### General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the conjugation of an alkyne-modified molecule to **Azido-PEG5-azide**. Note that specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for individual applications.

Materials:

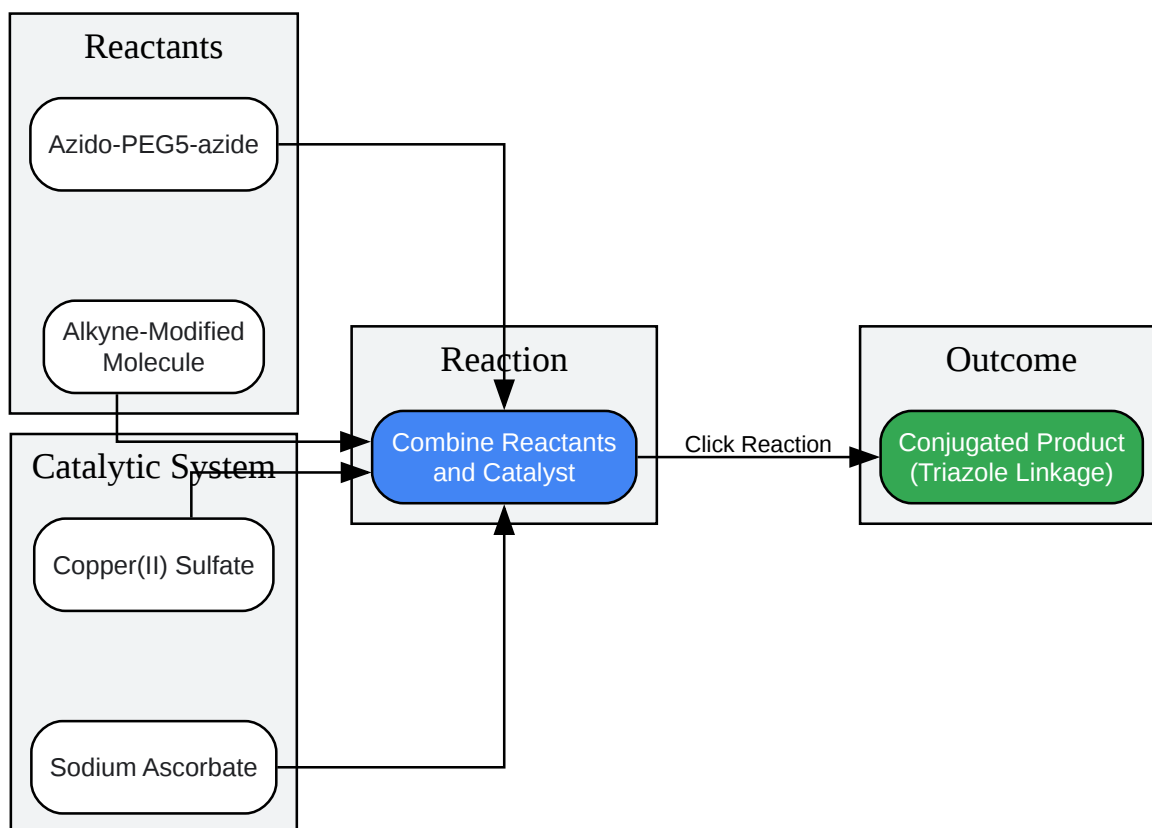
- **Azido-PEG5-azide**
- Alkyne-modified molecule of interest
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Appropriate solvent (e.g., DMSO, DMF, water/t-butanol mixture)

Procedure:

- Dissolve the alkyne-modified molecule and a molar excess of **Azido-PEG5-azide** in the chosen solvent.
- Prepare a fresh solution of sodium ascorbate in water.
- Prepare a solution of copper(II) sulfate in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the reduction of  $\text{Cu(II)}$  to the catalytic  $\text{Cu(I)}$  species.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.
- Upon completion, the product can be purified using standard chromatographic techniques.

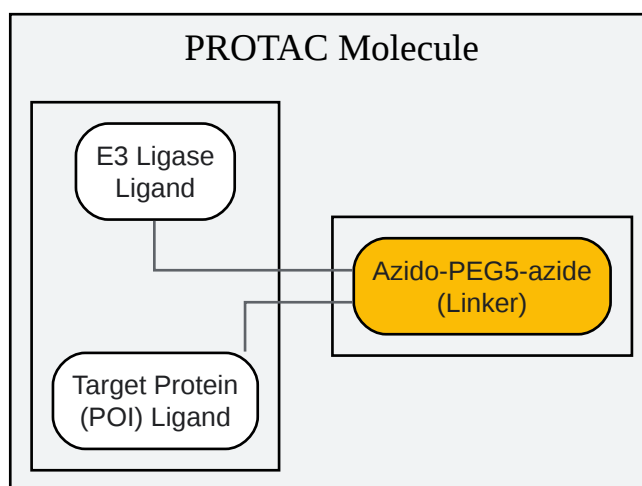
## Visualizing Experimental Workflows

To further elucidate the role of **Azido-PEG5-azide** in a common experimental setup, the following diagrams illustrate a typical workflow for a click chemistry reaction and the logical structure of a PROTAC molecule.



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Caption: Workflow for a CuAAC Click Chemistry Reaction.



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Caption: Logical Structure of a PROTAC Molecule.

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## References

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